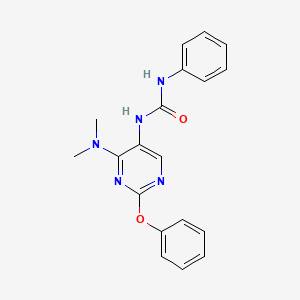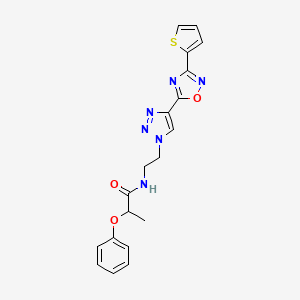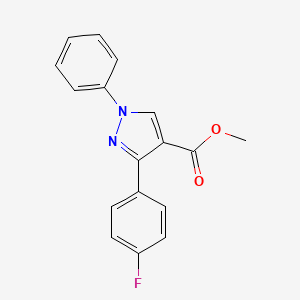
methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations:
- The compound and its derivatives are subjects of extensive experimental and theoretical studies, focusing on their structural, spectral, and electronic properties. For instance, research has been conducted on the structural and spectral properties of related pyrazole-4-carboxylic acid derivatives, utilizing techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the molecular structure, chemical shifts, and electronic transitions within these molecules, contributing to the understanding of their chemical and physical properties (Viveka et al., 2016).
Synthesis of Novel Derivatives:
- The compound serves as a precursor for the synthesis of various novel derivatives. Researchers have developed synthetic approaches to create new series of pyrazole-4-carbonitrile derivatives, which involve reactions with different binucleophiles and active methylene derivatives. These methods pave the way for the generation of a diverse array of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, expanding the chemical space for potential applications in various fields (Ali et al., 2016).
Pharmaceutical Research and Drug Discovery:
- Although the user has requested to exclude information related to drug use and dosage, it's worth mentioning that the compound and its derivatives have caught the attention of pharmaceutical research. Their molecular structure is a point of interest in the discovery and development of new drugs, particularly in exploring their interaction with various enzymes and their potential as inhibitors for specific targets. For instance, studies have delved into the synthesis of pyrazole derivatives and evaluated their biological properties, such as antioxidant, anti-cancer, and anti-inflammatory effects, indicating the compound's relevance in medicinal chemistry (Thangarasu et al., 2019).
Crystallography and Structural Characterization:
- The compound is also significant in the field of crystallography, where researchers aim to determine its crystal structure and molecular conformation. These studies are crucial for understanding the geometric parameters of the molecule, its stability, and its interactions at the molecular level. The insights gained from crystallographic studies contribute to the broader understanding of the compound's properties and its potential applications in various scientific domains (Kariuki et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
Related compounds have been shown to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . More research is needed to determine the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a variety of pathways
Pharmacokinetics
Related compounds have been reported to have higher potency as dopamine reuptake inhibitors , which may impact their bioavailability
Result of Action
Similar compounds have been reported to have antiproliferative activity against certain cell lines . More research is needed to describe the specific effects of this compound’s action.
Action Environment
The success of related compounds in sm coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFISMVVPTCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
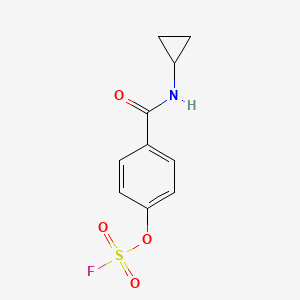
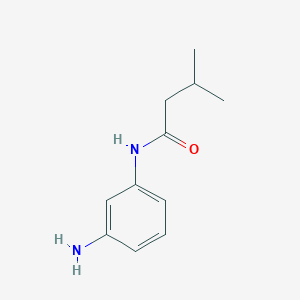
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)
![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)


